molecular formula C25H25N5O5 B2888261 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921834-38-0

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2888261
CAS No.: 921834-38-0
M. Wt: 475.505
InChI Key: NIKBLWGMPYALIT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3-one core, substituted at position 7 with a 4-(furan-2-carbonyl)piperazine-1-carbonyl group and at position 5 with a 2-methoxyethyl chain.

Properties

IUPAC Name

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-34-15-13-27-16-19(22-20(17-27)24(32)30(26-22)18-6-3-2-4-7-18)23(31)28-9-11-29(12-10-28)25(33)21-8-5-14-35-21/h2-8,14,16-17H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBLWGMPYALIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[4,3-c]pyridin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.

    Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: Its derivatives could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

  • 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one (PubChem CID: 921880-71-9): Differs in the piperazine substituent (2-fluorophenyl vs. furan-2-carbonyl) and the ethyl group at position 5 (vs. 2-methoxyethyl). The fluorophenyl group may enhance blood-brain barrier penetration, while the methoxyethyl chain in the target compound improves hydrophilicity .
  • Pyrazolo[4,3-c]quinolines: Share the pyrazolo-pyridine core but replace the piperazine-furan group with quinoline-derived substituents. These compounds exhibit anticancer activity due to intercalation with DNA .
  • Pyrazolo[5,1-b]thiazole-based heterocycles: Feature a thiazole ring fused to pyrazole, lacking the pyridinone core. These show antimicrobial and anticancer activities, highlighting the importance of heterocyclic diversity .
Pharmacological and Functional Comparisons
Compound Class/Structure Key Substituents Bioactivity Reference
Target Compound 4-(Furan-2-carbonyl)piperazine, 2-methoxyethyl Hypothesized kinase inhibition (structural analogy)
5-Ethyl-7-(2-fluorophenyl-piperazine) analog 4-(2-Fluorophenyl)piperazine, ethyl Potential CNS-targeting activity
Pyrazolo[4,3-c]quinolines Quinoline derivatives Anticancer (DNA intercalation)
Pyrazolo[5,1-b]thiazoles Thiazole-pyrazole fusion Antimicrobial, anticancer
Pyrazolo[3,4-d][1,2,4]triazolo[4,3-c]pyrimidines Triazole-pyrimidine fusion Anti-inflammatory, antipyretic

Key Observations :

  • Piperazine Substituents : The furan-2-carbonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to fluorophenyl-piperazine derivatives targeting serotonin receptors .
  • Core Heterocycles: Pyrazolo-pyridinones (target compound) are less explored than pyrazolo-pyrimidines or pyrano-pyrazoles (e.g., ), which show broader antimicrobial and anti-inflammatory activities .
  • Biological Performance : Compounds with fused triazole or thiazole rings (e.g., ) exhibit stronger antimicrobial activity, suggesting the target compound’s furan-piperazine group may prioritize selectivity over broad-spectrum efficacy.

Biological Activity

The compound 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O5C_{25}H_{25}N_{5}O_{5} with a molecular weight of approximately 445.49 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act as an agonist or antagonist at specific GPCRs, influencing signaling pathways related to cell proliferation and apoptosis .
  • Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with enzymes involved in neurotransmission and other metabolic processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Neuroprotective Effects

The compound may also exhibit neuroprotective effects:

  • Neurotransmitter Modulation : Studies suggest that it could modulate levels of key neurotransmitters such as dopamine and serotonin, which are critical in conditions like depression and anxiety .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties:

  • Inhibition Studies : Research indicates that certain structural features enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A study published in Pharmacology Reports evaluated the effects of similar compounds on cancer cell lines. The results demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 15 µM.
  • Neuroprotective Study : In a preclinical trial, a derivative was tested for its ability to protect neuronal cells from oxidative stress. The results showed a reduction in cell death by up to 30% compared to untreated controls.

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